molecular formula C21H13FO2 B12643526 8-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one CAS No. 920286-95-9

8-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one

Cat. No.: B12643526
CAS No.: 920286-95-9
M. Wt: 316.3 g/mol
InChI Key: NSRSYKULKASMOZ-UHFFFAOYSA-N
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Description

8-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of flavonoids. This compound is characterized by the presence of a benzopyran ring system substituted with phenyl and fluorophenyl groups. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one typically involves the condensation of 4-fluorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization. The reaction conditions often include the use of ethanol as a solvent and a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

8-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced flavonoid derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

8-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one can be compared with other flavonoid derivatives such as:

    Quercetin: A natural flavonoid with strong antioxidant and anti-inflammatory properties.

    Kaempferol: Another natural flavonoid known for its anticancer and cardioprotective effects.

    Genistein: A soy-derived isoflavone with estrogenic and anticancer activities.

The uniqueness of this compound lies in its synthetic origin and the presence of a fluorophenyl group, which can enhance its biological activity and stability compared to natural flavonoids .

Properties

CAS No.

920286-95-9

Molecular Formula

C21H13FO2

Molecular Weight

316.3 g/mol

IUPAC Name

8-(4-fluorophenyl)-2-phenylchromen-4-one

InChI

InChI=1S/C21H13FO2/c22-16-11-9-14(10-12-16)17-7-4-8-18-19(23)13-20(24-21(17)18)15-5-2-1-3-6-15/h1-13H

InChI Key

NSRSYKULKASMOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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